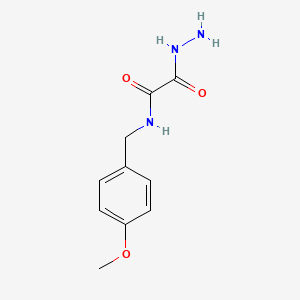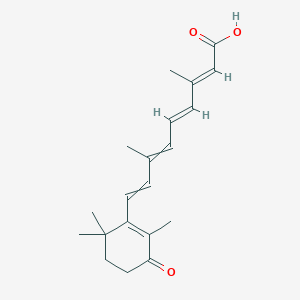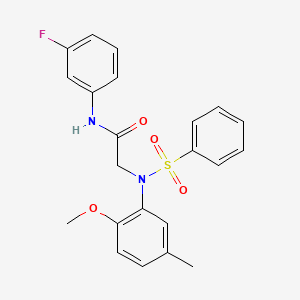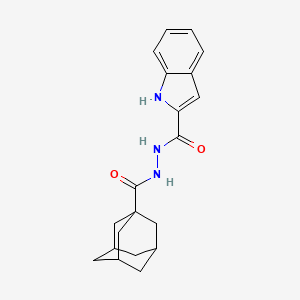![molecular formula C21H32N2O2 B12455181 N-(4-ethylphenyl)-N'-[4-(2-methylbutan-2-yl)cyclohexyl]ethanediamide](/img/structure/B12455181.png)
N-(4-ethylphenyl)-N'-[4-(2-methylbutan-2-yl)cyclohexyl]ethanediamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(4-ethylphenyl)-N’-[4-(2-methylbutan-2-yl)cyclohexyl]ethanediamide” is a synthetic organic compound Its structure includes an ethanediamide backbone with substituted phenyl and cyclohexyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of “N-(4-ethylphenyl)-N’-[4-(2-methylbutan-2-yl)cyclohexyl]ethanediamide” typically involves multi-step organic reactions. One possible route could be:
Formation of the Ethanediamide Backbone: Starting with ethylenediamine, react with an appropriate acyl chloride to form the ethanediamide backbone.
Substitution on the Phenyl Ring: Introduce the ethyl group to the phenyl ring via Friedel-Crafts alkylation.
Cyclohexyl Substitution: Attach the cyclohexyl group with the 2-methylbutan-2-yl substituent through a Grignard reaction or similar organometallic reaction.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions (temperature, pressure, solvents), and ensuring high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the ethyl and methyl groups.
Reduction: Reduction reactions could target the amide groups, potentially converting them to amines.
Substitution: Electrophilic or nucleophilic substitution reactions could occur on the phenyl or cyclohexyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a catalyst.
Substitution: Reagents like halogens (Cl₂, Br₂) for electrophilic substitution or nucleophiles (NH₃, OH⁻) for nucleophilic substitution.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce amines.
Applications De Recherche Scientifique
Chemistry
In chemistry, “N-(4-ethylphenyl)-N’-[4-(2-methylbutan-2-yl)cyclohexyl]ethanediamide” could be used as a building block for more complex molecules or as a ligand in coordination chemistry.
Biology and Medicine
In biology and medicine, this compound might be explored for its potential pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry
In industry, it could be used in the synthesis of polymers, resins, or as an intermediate in the production of other chemicals.
Mécanisme D'action
The mechanism of action would depend on the specific application. For instance, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(4-ethylphenyl)-N’-[4-(2-methylbutan-2-yl)cyclohexyl]ethanediamide: can be compared with other ethanediamide derivatives or compounds with similar substituents.
N-(4-methylphenyl)-N’-[4-(2-methylbutan-2-yl)cyclohexyl]ethanediamide: Similar structure but with a methyl group instead of an ethyl group on the phenyl ring.
N-(4-ethylphenyl)-N’-[4-(2-methylbutan-2-yl)cyclohexyl]propanediamide: Similar structure but with a propanediamide backbone instead of ethanediamide.
Uniqueness
The uniqueness of “N-(4-ethylphenyl)-N’-[4-(2-methylbutan-2-yl)cyclohexyl]ethanediamide” lies in its specific combination of substituents and the potential properties they confer, such as enhanced stability, reactivity, or biological activity.
Propriétés
Formule moléculaire |
C21H32N2O2 |
|---|---|
Poids moléculaire |
344.5 g/mol |
Nom IUPAC |
N'-(4-ethylphenyl)-N-[4-(2-methylbutan-2-yl)cyclohexyl]oxamide |
InChI |
InChI=1S/C21H32N2O2/c1-5-15-7-11-17(12-8-15)22-19(24)20(25)23-18-13-9-16(10-14-18)21(3,4)6-2/h7-8,11-12,16,18H,5-6,9-10,13-14H2,1-4H3,(H,22,24)(H,23,25) |
Clé InChI |
JEIDKFSOXWJJPO-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC=C(C=C1)NC(=O)C(=O)NC2CCC(CC2)C(C)(C)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N-[5-(4-methylphenyl)benzimidazo[2,1-a]phthalazin-10-yl]acetamide](/img/structure/B12455098.png)
![(cyclohexylmethyl)[(1R)-1-phenylethyl]amine](/img/structure/B12455111.png)
![3-bromo-N-[(4-bromophenyl)carbamothioyl]-4-methoxybenzamide](/img/structure/B12455125.png)
![2-[(1-bromonaphthalen-2-yl)oxy]-N'-(dicyclopropylmethylidene)acetohydrazide](/img/structure/B12455128.png)

![N-{[5-({2-[(3-chloro-4-methylphenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}-3-methylbenzamide](/img/structure/B12455145.png)
![8-methoxy-2-(trifluoromethyl)-1,2-dihydro-4H-thieno[2,3-c]chromen-4-one](/img/structure/B12455147.png)
![11-(1,3-benzodioxol-5-yl)-3,3-dimethyl-10-(2-methylpropanoyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B12455148.png)
![N-[(2S)-1-[[(1R)-3-methyl-1-[(1S,2S,6R,8S)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.0^{2,6]decan-4-yl]butyl]amino]-1-oxo-3-phenylpropan-2-yl]pyrazine-2-carboxamide](/img/structure/B12455149.png)


![N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-[3-(propan-2-yloxy)propyl]butanediamide](/img/structure/B12455164.png)
![2-[1-(Naphthalen-1-ylmethyl)-2-oxoindol-3-ylidene]propanedinitrile](/img/structure/B12455169.png)

